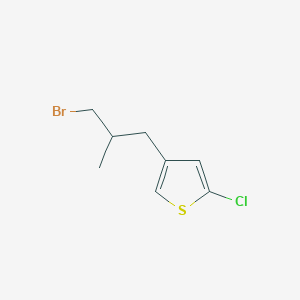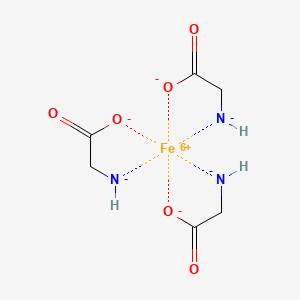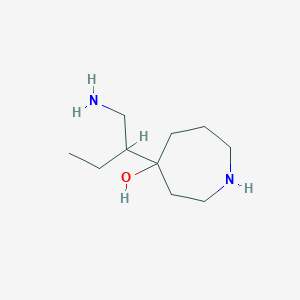
4-(1-Aminobutan-2-yl)azepan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminobutan-2-yl)azepan-4-ol is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a hydroxyl group attached to the fourth carbon of the azepane ring. The compound also features an aminobutyl side chain attached to the nitrogen atom of the azepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-yl)azepan-4-ol typically involves the reaction of azepane derivatives with aminobutyl reagents under controlled conditions. One common method includes the reductive amination of azepan-4-one with 1-aminobutan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(1-Aminobutan-2-yl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of azepan-4-one derivatives.
Reduction: Formation of 4-(1-aminobutan-2-yl)azepane.
Substitution: Formation of various substituted azepane derivatives.
科学的研究の応用
4-(1-Aminobutan-2-yl)azepan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Aminobutan-2-yl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The aminobutyl side chain and hydroxyl group play crucial roles in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-(1-Aminobutan-2-yl)piperidin-4-ol: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
4-(1-Aminobutan-2-yl)morpholin-4-ol: Contains a morpholine ring with an oxygen atom in the ring structure.
4-(1-Aminobutan-2-yl)pyrrolidin-4-ol: Features a five-membered pyrrolidine ring.
Uniqueness
4-(1-Aminobutan-2-yl)azepan-4-ol is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
4-(1-aminobutan-2-yl)azepan-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-9(8-11)10(13)4-3-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3 |
InChIキー |
RVWIQHOSEBTZJJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CCCNCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


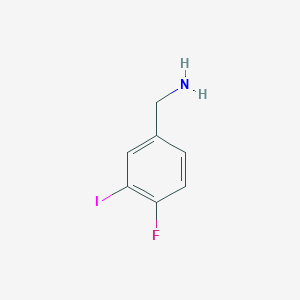
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
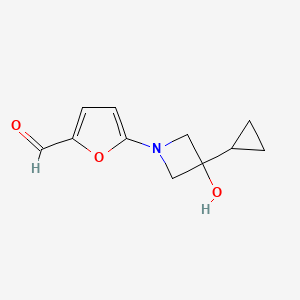
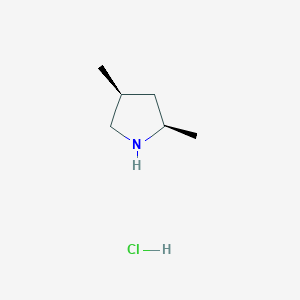
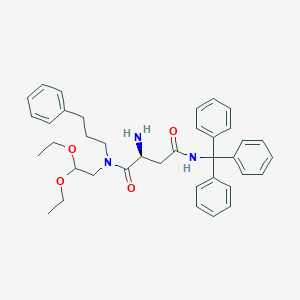
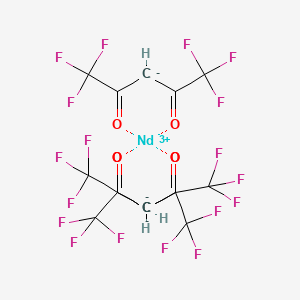
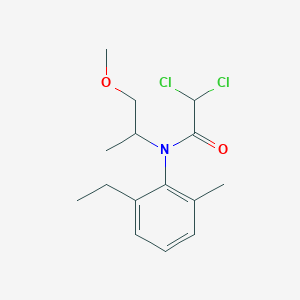

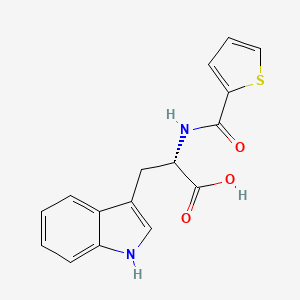
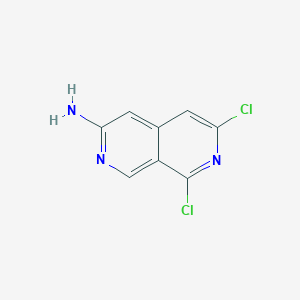
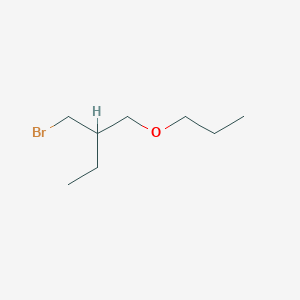
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
